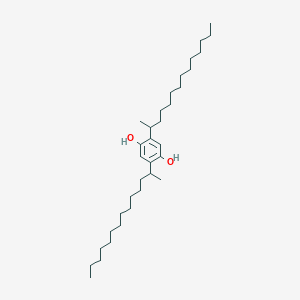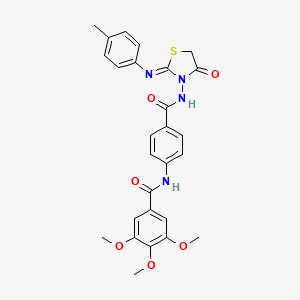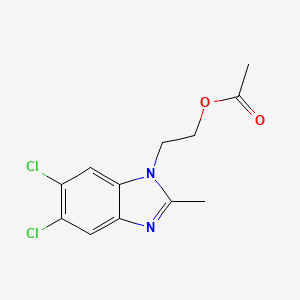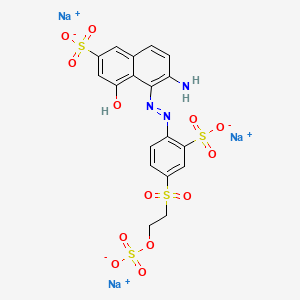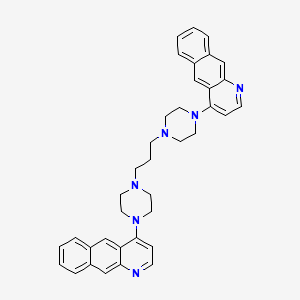
Benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- is a heterocyclic organic compound with the molecular formula C37H38N6. This compound is known for its complex structure, which includes benzoquinoline and piperazine moieties connected by a propanediyl linker. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- typically involves the condensation of benzoquinoline derivatives with piperazine derivatives. One common method includes the reaction of 4-chlorobenzoquinoline with 1,3-bis(4-piperazinyl)propane under controlled conditions to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may include purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of benzoquinoline.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to biological effects. The piperazine moiety allows for interactions with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoquinoline: A simpler analog without the piperazine and propanediyl groups.
Piperazine: A basic structure that forms part of the compound.
Quinoline: Another related heterocyclic compound with similar properties.
Uniqueness
Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- is unique due to its combination of benzoquinoline and piperazine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
78093-88-6 |
|---|---|
Molecular Formula |
C37H38N6 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
4-[4-[3-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)propyl]piperazin-1-yl]benzo[g]quinoline |
InChI |
InChI=1S/C37H38N6/c1-3-8-30-26-34-32(24-28(30)6-1)36(10-12-38-34)42-20-16-40(17-21-42)14-5-15-41-18-22-43(23-19-41)37-11-13-39-35-27-31-9-4-2-7-29(31)25-33(35)37/h1-4,6-13,24-27H,5,14-23H2 |
InChI Key |
DTIRRYDLFWVTHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=CC=NC4=CC5=CC=CC=C5C=C34)C6=CC=NC7=CC8=CC=CC=C8C=C67 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


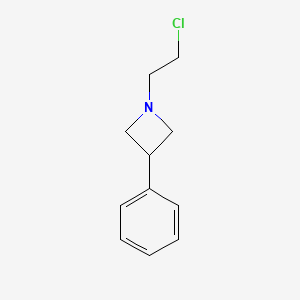
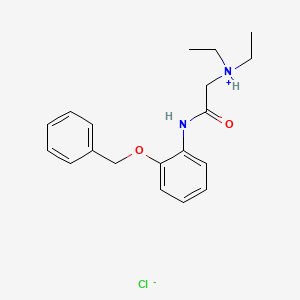
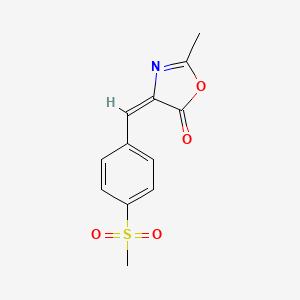

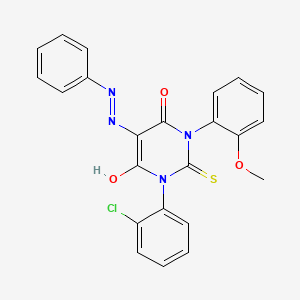

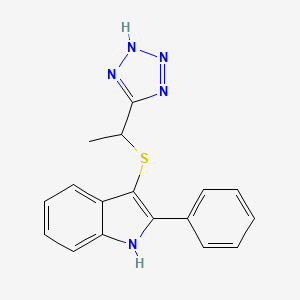
![Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium](/img/structure/B13776404.png)
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
![4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13776411.png)
